4-Bromo-2-cyano-6-iodobenzoic acid

Description

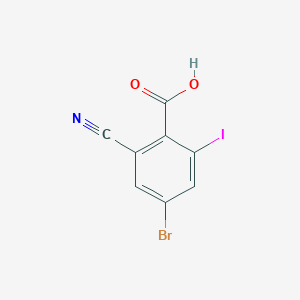

4-Bromo-2-cyano-6-iodobenzoic acid (CAS: 1805248-39-8) is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrINO₂ and a molecular weight of 373.93 g/mol. Its structure features bromine (Br) at position 4, cyano (CN) at position 2, and iodine (I) at position 6 on the aromatic ring, along with a carboxylic acid (-COOH) functional group at position 1. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceutical research, and materials science. Its SMILES notation is IC1=C(C(=O)O)C(=CC(=C1Br)C#N)I, and its IUPAC name is this compound .

Properties

IUPAC Name |

4-bromo-2-cyano-6-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)7(8(12)13)6(10)2-5/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCWUZXDUPWUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)C(=O)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The presence of cyano (-CN) and iodine (-I) in this compound enhances its electrophilicity compared to analogs like 4-bromobenzoic acid, which lacks these groups. This makes it more reactive in nucleophilic aromatic substitution (NAS) reactions .

Thermodynamic Stability: The methyl (-CH₃) group in 4-bromo-2-chloro-6-methylbenzoic acid increases steric hindrance but stabilizes the molecule through hyperconjugation. In contrast, the cyano (-CN) group in the target compound withdraws electron density, reducing resonance stabilization but enhancing acidity (pKa ~2.1–2.5) .

Applications: Pharmaceutical Intermediates: The cyano and iodine groups in this compound enable its use in synthesizing kinase inhibitors or radiopharmaceuticals. Analogs like 2-bromo-6-iodobenzoic acid are preferred for Suzuki-Miyaura coupling due to their simpler substitution patterns . Material Science: Fluorinated analogs (e.g., 4-bromo-2-fluoro-6-methylbenzoic acid) are utilized in liquid crystal engineering, whereas the target compound’s iodine may facilitate heavy-atom effects in fluorescence quenching studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.